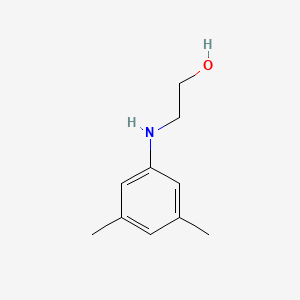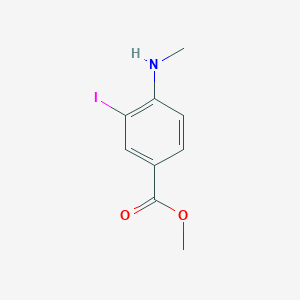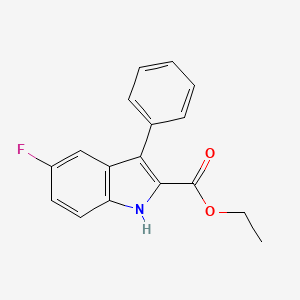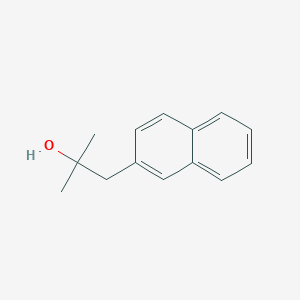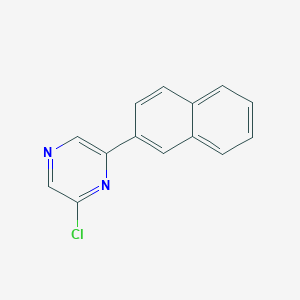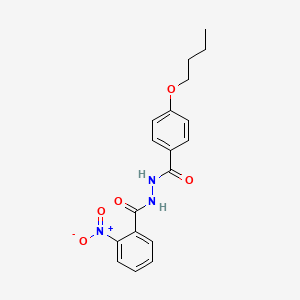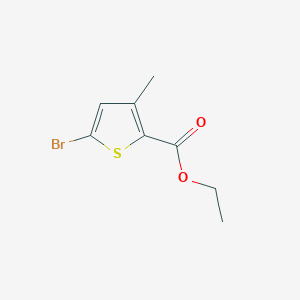
Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate
Overview
Description
Ethyl 7-hydroxy-1H-indazole-5-carboxylate is a chemical compound with the IUPAC name ethyl 7-hydroxy-1H-indazole-5-carboxylate . It has a molecular weight of 206.2 .
Synthesis Analysis
The synthesis of 1H-indazoles, such as Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The InChI code for Ethyl 7-hydroxy-1H-indazole-5-carboxylate is 1S/C10H10N2O3/c1-2-15-10(14)6-3-7-5-11-12-9(7)8(13)4-6/h3-5,13H,2H2,1H3,(H,11,12) .Chemical Reactions Analysis
The synthesis of 1H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
Ethyl 7-hydroxy-1H-indazole-5-carboxylate is a solid at room temperature . It is stored in a refrigerator to maintain its stability .Scientific Research Applications
Anti-Cancer Applications
Indazole derivatives have been found to have potential applications in the treatment of cancer . They have been shown to be biologically active against cancer cells . This makes them a promising area of research for developing new cancer treatments.
Anti-Inflammatory Applications
Indazole derivatives have also been synthesized and screened for their anti-inflammatory activities . This suggests that they could be used in the development of new anti-inflammatory drugs .
Antimicrobial Applications
Indazole derivatives have shown significant antimicrobial properties . This means they could be used in the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria .
Antiviral Applications
Indazole derivatives have demonstrated antiviral activity . They have been found to inhibit the replication of certain viruses, suggesting potential use in antiviral medications .
Anti-HIV Applications
Some indazole derivatives have been reported as having anti-HIV properties . This suggests that they could be used in the development of new treatments for HIV .
Antioxidant Applications
Indazole derivatives have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antidiabetic Applications
Indazole derivatives have been found to possess antidiabetic properties . This suggests that they could be used in the development of new treatments for diabetes .
Antimalarial Applications
Indazole derivatives have been found to possess antimalarial properties . This suggests that they could be used in the development of new treatments for malaria .
Safety and Hazards
properties
IUPAC Name |
ethyl 7-hydroxy-1-methylindazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)7-4-8-6-12-13(2)10(8)9(14)5-7/h4-6,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJOXROKUOVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O)N(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



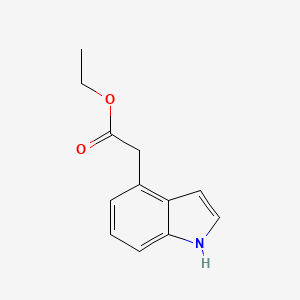

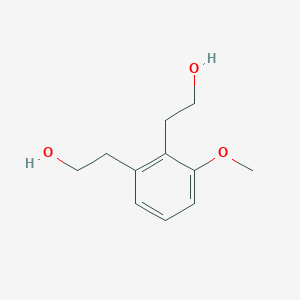
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate](/img/structure/B3181442.png)

